![molecular formula C13H18ClNO3 B14220149 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride CAS No. 824951-47-5](/img/structure/B14220149.png)
5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl It is known for its unique structure, which includes a formyl group attached to a phenyl ring, linked to a pentanoic acid chain via a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride typically involves the reaction of 2-formylphenylmethylamine with pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted amines from substitution reactions .
Applications De Recherche Scientifique
5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride is unique due to the presence of the formyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
824951-47-5 |
|---|---|
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
5-[(2-formylphenyl)methylamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c15-10-12-6-2-1-5-11(12)9-14-8-4-3-7-13(16)17;/h1-2,5-6,10,14H,3-4,7-9H2,(H,16,17);1H |
Clé InChI |
WJFIRBIABYTJFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCC(=O)O)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


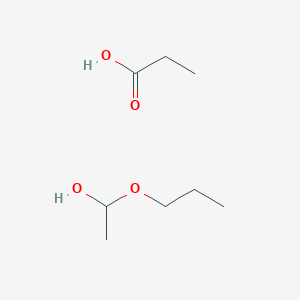
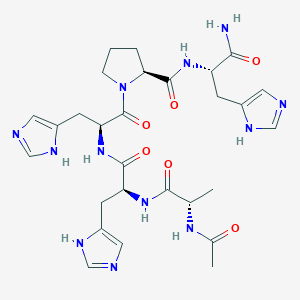

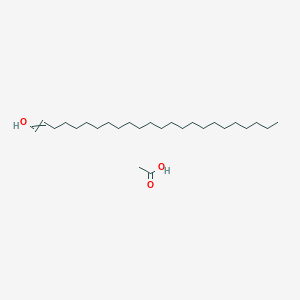
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
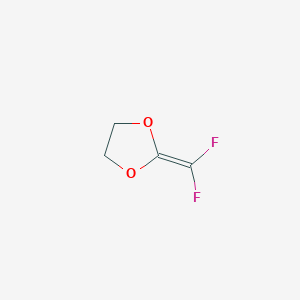
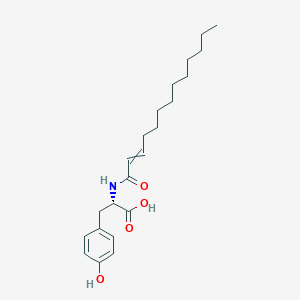
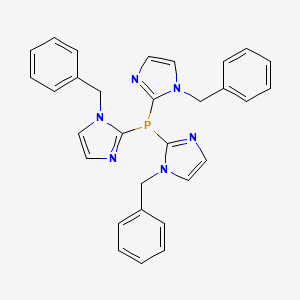
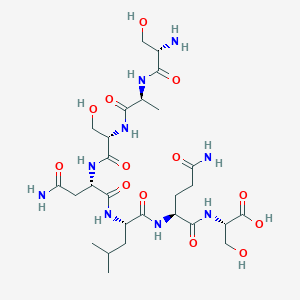
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

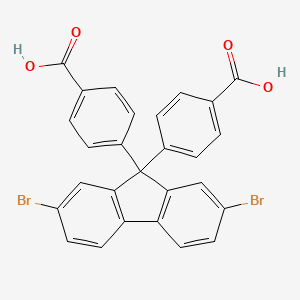
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
